1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Description
Propriétés
IUPAC Name |
1-(4-methylsulfonylpiperidin-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-3-4-5-11(13)12-8-6-10(7-9-12)16(2,14)15/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHBUPIMBATGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular structure and formula of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and analytical characterization of the novel compound, 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one. As a compound not extensively documented in publicly available scientific literature, this document serves as a foundational resource for researchers and drug development professionals interested in its potential applications. The guide delineates a plausible synthetic route, details the spectroscopic techniques for structural elucidation, and discusses the potential biological significance of the core chemical motifs based on analogous structures.
Introduction: Unveiling a Novel Chemical Entity
The compound 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one represents a unique chemical structure combining a linear aliphatic ketone with a substituted piperidine ring. The presence of the methylsulfonyl group, a common moiety in pharmacologically active compounds, suggests potential for biological activity. This guide aims to provide a theoretical yet practical framework for the synthesis and analysis of this molecule, thereby enabling its empirical investigation.
The core structure consists of a pentan-1-one chain attached to the nitrogen of a piperidine ring, which is further substituted at the 4-position with a methylsulfonyl group. This combination of a ketone, a tertiary amine, and a sulfone functional group suggests a compound with interesting chemical properties and potential for further chemical modification.
Molecular Structure and Physicochemical Properties
The first step in understanding a novel compound is to define its molecular structure and predict its fundamental properties.
Molecular Formula and Structure
Based on the IUPAC name, the molecular structure can be elucidated as follows:
-
Pentan-1-one: A five-carbon chain with a carbonyl group at the first carbon.
-
Piperidin-1-yl: A six-membered saturated heterocycle containing nitrogen, attached to the pentan-1-one at the nitrogen atom.
-
4-(Methylsulfonyl): A methylsulfonyl group (CH₃SO₂) attached to the fourth carbon of the piperidine ring.
This leads to the following molecular formula and structure:
Molecular Formula: C₁₁H₂₁NO₃S
Molecular Weight: 247.36 g/mol
Caption: Molecular structure of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one.
Predicted Physicochemical Properties
While empirical data is unavailable, computational models can provide estimations of key physicochemical properties, which are crucial for applications in drug discovery and development.[1]
| Property | Predicted Value | Significance |
| Molecular Weight | 247.36 g/mol | Adheres to Lipinski's rule of five (<500 Da), suggesting potential for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is often favorable for drug absorption. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule has no hydrogen bond donors. |
| Hydrogen Bond Acceptors | 4 (3 from sulfone, 1 from ketone) | The presence of multiple hydrogen bond acceptors can influence solubility and binding to biological targets. |
| Rotatable Bonds | 5 | Indicates a degree of conformational flexibility, which can be important for receptor binding. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one can be envisioned through a two-step process starting from commercially available 4-(methylsulfonyl)piperidine.
Caption: Proposed synthetic workflow for 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one.
Experimental Protocol: Acylation of 4-(Methylsulfonyl)piperidine
This protocol describes the nucleophilic acyl substitution reaction between 4-(methylsulfonyl)piperidine and pentanoyl chloride.
Materials:
-
4-(Methylsulfonyl)piperidine
-
Pentanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(methylsulfonyl)piperidine (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add pentanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentanoyl chain, the piperidine ring, and the methylsulfonyl group. The chemical shifts will be influenced by the neighboring functional groups. For instance, the protons alpha to the carbonyl group will be deshielded and appear downfield.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 11 carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift (typically in the range of 170-210 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Ketone) | 1715 - 1680 | Strong stretching |
| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, asymmetric and symmetric stretching |
| C-N (Amine) | 1250 - 1020 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass for the [M+H]⁺ ion would be approximately 248.1315.
Potential Applications and Biological Relevance
While the biological activity of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one has not been reported, the structural motifs present suggest potential for investigation in drug discovery.
-
Kinase Inhibition: The methylsulfonylpiperidine moiety is found in several kinase inhibitors. For example, Ebvaciclib (PF-06873600) is an inhibitor of cyclin-dependent kinases (CDKs) and contains a 1-methylsulfonylpiperidin-4-ylamino group.[2][3][4] Another example is R547, a potent CDK inhibitor, which also incorporates a 1-methanesulfonylpiperidin-4-ylamino moiety.[5] This suggests that the title compound could be explored as a scaffold for the development of new kinase inhibitors.
-
Other Therapeutic Areas: Piperidine derivatives are prevalent in a wide range of therapeutic agents, including those targeting the central nervous system and those with anticancer properties.[6][7][8] The sulfone group is also a key feature in many antibacterial and anti-inflammatory drugs.
Conclusion
This technical guide has provided a detailed theoretical framework for the synthesis, characterization, and potential applications of the novel compound 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one. By outlining a clear synthetic protocol and the expected analytical data, this document serves as a valuable resource for researchers aiming to explore the chemistry and biological activity of this and related molecules. The structural similarities to known pharmacologically active agents, particularly kinase inhibitors, warrant further investigation into the therapeutic potential of this compound.
References
- DrugMapper. (n.d.). EBVACICLIB.
- Preprints.org. (n.d.). Supporting information.
- DrugMapper. (n.d.). DrugMapper.
- PubChem. (n.d.). Ebvaciclib.
- MedKoo Biosciences. (n.d.). Ebvaciclib | CAS# 2185857-97-8 | CDK inhibitor.
- PubChem. (n.d.). Azd-1283.
- MDPI. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.
- PubMed. (2012). Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives.
- PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
- ResearchGate. (n.d.). Physiochemical properties, pharmacokinetics, drug-likeness, and medical chemistry of NSC765600.
- PubChem. (n.d.). (4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)((trans)-octahydroisoquinolin-2(1H)-yl)methanone.
- MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl) -.
- MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- PubMed. (n.d.). Cellular pharmacology and in vivo activity of a new anticancer agent, ZD9331: a water-soluble, nonpolyglutamatable, quinazoline-based inhibitor of thymidylate synthase.
- BindingDB. (n.d.). BDBM384576 4-({trans-4-[4- (methylsulfonyl)piperidin- 1- yl]cyclohexyl}amino) quinazoline-6-carbonitrile.
- Binding Database. (n.d.). Binding Database.
- Selleck Chemicals. (2024). Piperine.
- MedChemExpress. (n.d.). Ebvaciclib (PF-06873600).
- PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
- PMC. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
- PubMed. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Modulating the Electronic and Physicochemical Properties of Piperidine Rings with the Methylsulfonyl Group
Introduction: The Piperidine Scaffold and the Challenge of Basicity
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. However, the unsubstituted piperidine nitrogen is strongly basic, with the pKa of its conjugate acid being approximately 11.1.[1][2] This high basicity, while sometimes crucial for target engagement, can be a significant liability in drug development. Highly basic compounds are often associated with poor oral absorption, rapid clearance, and off-target effects such as hERG channel inhibition.[3]
Therefore, medicinal chemists require robust strategies to modulate this basicity and other key physicochemical properties without sacrificing the beneficial structural aspects of the piperidine core. One of the most effective and versatile tools for this purpose is the introduction of a methylsulfonyl (mesyl) group directly onto the piperidine nitrogen. This guide provides an in-depth analysis of the electronic properties of the methylsulfonyl group and its profound impact on the pKa, lipophilicity, and metabolic stability of the piperidine ring, offering field-proven insights for researchers in drug discovery.
The Fundamental Electronic Influence of the Methylsulfonyl Group
The methylsulfonyl group (-SO₂CH₃) is a powerful non-classical bioisostere and a potent electron-withdrawing group (EWG).[4][5][6] Its electronic character stems from two primary features:
-
Inductive Effect (-I): The two highly electronegative oxygen atoms pull electron density away from the central sulfur atom. This effect is propagated through the sigma bonds, making the sulfur atom highly electrophilic and strongly withdrawing electron density from any atom attached to it.[7][8][9]
-
Resonance Effect (-M): The sulfur atom can expand its valence shell beyond an octet, allowing for the delocalization of adjacent lone pairs of electrons into its d-orbitals. When attached to the piperidine nitrogen, the nitrogen's lone pair can be delocalized across the S-N bond, further reducing its availability.
This strong electron-withdrawing nature is quantitatively confirmed by its positive Hammett substituent constants (σ), which indicate a significant stabilization of negative charge and destabilization of positive charge.[10][11]
Impact on Piperidine Basicity (pKa)
The primary and most impactful consequence of N-sulfonylation is a dramatic reduction in the basicity of the piperidine nitrogen.[3][12] By strongly withdrawing electron density, the methylsulfonyl group makes the nitrogen's lone pair of electrons significantly less available to accept a proton. This results in a substantial decrease in the pKa of the corresponding conjugate acid.
This modulation is a cornerstone of modern drug design, allowing chemists to "tune" the basicity of a molecule to optimize its pharmacokinetic profile.[3] Reducing basicity can:
-
Mitigate hERG Liability: Lowering the pKa can reduce the likelihood of the compound blocking the hERG potassium channel, a common cause of cardiotoxicity.
-
Improve Oral Bioavailability: By controlling the ionization state at physiological pH (typically 1.2 in the stomach and 6.8-7.4 in the intestine), chemists can balance solubility and membrane permeability for better absorption.
-
Reduce Off-Target Interactions: High basicity can lead to non-specific binding to acidic phospholipids and other biological macromolecules.
| Compound | Structure | Approximate pKa (Conjugate Acid) | Rationale |
| Piperidine | 11.1[1] | The nitrogen lone pair is localized and highly available for protonation. | |
| N-Methylsulfonylpiperidine | ![]() | 2.0 - 4.0 (Estimated) | The strong electron-withdrawing sulfonyl group delocalizes the nitrogen lone pair, drastically reducing basicity.[3][12][13] |
Table 1: Comparative pKa values demonstrating the effect of N-sulfonylation.
Modulation of Lipophilicity and Solubility
Lipophilicity, typically measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][15] The sulfone moiety is highly polar and acts as a hydrogen bond acceptor.[12] Consequently, introducing a methylsulfonyl group generally lowers a molecule's lipophilicity (decreases logP/logD).[12][16]
This effect can be highly beneficial for:
-
Increasing Aqueous Solubility: Lowering lipophilicity often improves solubility, which is essential for formulation and absorption.
-
Improving ADME Properties: The sulfone group can help to avoid the metabolic liabilities and poor solubility profiles often associated with overly "greasy" molecules.[12]
-
Balancing for Permeability: While reducing logP, the sulfone group does so without introducing a highly acidic or basic center, offering a nuanced way to balance solubility with the lipophilicity required for membrane permeation.[17][18]
| Compound | Approximate clogP | Rationale |
| N-Phenylpiperidine | 2.8 | The molecule is predominantly lipophilic. |
| 1-(Methylsulfonyl)-4-phenylpiperidine | 1.5 - 2.0 (Estimated) | The polar sulfone group significantly reduces overall lipophilicity, increasing hydrophilicity.[12][16] |
Table 2: Estimated comparative logP values illustrating the impact of the methylsulfonyl group.
Consequences for Metabolic Stability
In drug metabolism, the piperidine ring can be susceptible to enzymatic modification, particularly oxidation at carbons alpha to the nitrogen or N-dealkylation if other alkyl groups are present. The sulfone functional group, however, is exceptionally robust and generally considered to be metabolically inert.[16][19] It is highly resistant to both enzymatic hydrolysis and reduction under physiological conditions.
Incorporating an N-methylsulfonyl group can therefore "shield" the piperidine nitrogen, blocking a potential site of metabolism and increasing the overall metabolic stability and half-life of the drug candidate.[19] This enhanced stability is a significant advantage, leading to more predictable pharmacokinetics and potentially lower patient dosing.
Practical Guide to Property Measurement
Validating the physicochemical properties of novel compounds is a critical, self-validating step in drug discovery.[20] The following protocols describe standard, reliable methods for determining pKa and logD.
Protocol 1: Experimental Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa.[21]
Methodology:
-
Preparation: Accurately weigh ~1-5 mg of the test compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 10-20 mL. The final organic solvent concentration should be minimized.
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Titration Setup: Place the sample solution in a jacketed beaker with constant stirring. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Acidic Titration: For a basic compound like a piperidine derivative, titrate with a standardized solution of HCl (e.g., 0.1 M). Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which can be identified as the point of minimum slope on a derivative plot (d(pH)/dV).
Protocol 2: High-Throughput Determination of logD by HPLC
This method correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity. It is much faster than the traditional shake-flask method and suitable for screening libraries of compounds.[22]
Methodology:
-
System Setup: Use a reversed-phase C18 HPLC column. The mobile phase typically consists of an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of 5-7 calibration standards with known logD values at the target pH. The standards should bracket the expected logD of the test compound.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Dilute this stock into the mobile phase for injection.
-
Chromatography: Inject the calibration standards one by one using an isocratic elution method. Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. Plot log(k') versus the known logD values. A linear regression of this plot yields the calibration curve.
-
Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and measure its retention time.
-
logD Calculation: Calculate the log(k') for the test compound and use the linear regression equation from the calibration curve to determine its logD value.
Conclusion
The methylsulfonyl group is far more than a simple substituent; it is a strategic tool for rationally designing piperidine-containing molecules with optimized, drug-like properties. Its powerful electron-withdrawing nature provides a reliable method for attenuating the high basicity of the piperidine nitrogen, a common challenge in drug development. Furthermore, its inherent polarity and metabolic stability allow for the simultaneous improvement of solubility and pharmacokinetic profiles. By understanding and leveraging the fundamental electronic effects of the methylsulfonyl group, researchers and drug development professionals can accelerate the optimization of lead compounds, leading to safer and more effective clinical candidates.
References
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
Feichtinger, H. K., & Ládonyi, M. (1953). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. Retrieved from [Link]
-
Myz, S. A., et al. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]
-
Altomare, C., et al. (1991). Determination of lipophilicity and hydrogen-bond donor acidity of bioactive sulphonyl-containing compounds by reversed-phase HPLC and centrifugal partition chromatography and their application to structure-activity relations. PubMed. Retrieved from [Link]
-
Various Authors. (n.d.). Which is a stronger base, pyrrolidine or piperidine? Quora. Retrieved from [Link]
-
Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]
-
Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]
-
ChemIDplus. (n.d.). Piperidine. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
-
El-Fiky, A. A., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]
-
Bordwell, F. G., & Andersen, H. M. (n.d.). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC. Retrieved from [Link]
-
Chawla, G., et al. (2021). Cyclic sulfoxides and sulfones in drug design. ResearchGate. Retrieved from [Link]
-
El-Fiky, A. A., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]
-
Hägele, G., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Fuguet, E., et al. (2010). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. Retrieved from [Link]
-
Yousuf, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Kaliszan, R., et al. (2001). Determination of Lipophilicity Constants of Sulfonamide Substituents. ResearchGate. Retrieved from [Link]
-
Townsend, B. (2024). LogP vs LogD - What is the Difference? ACD/Labs. Retrieved from [Link]
-
Sharma, R., et al. (2021). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. PMC. Retrieved from [Link]
-
Michalik, A., et al. (2007). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Retrieved from [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. Retrieved from [Link]
-
Michalik, A., et al. (2008). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. Retrieved from [Link]
-
Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Retrieved from [Link]
-
Alencar, M. S. C., et al. (2012). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing? Retrieved from [Link]
- Wigerinck, P., et al. (2005). Process for the preparation of piperidine derivatives. Google Patents.
-
Smith, C. D., et al. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Retrieved from [Link]
-
Acar, Ç., & Gökçe, M. (2022). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark. Retrieved from [Link]
-
Ellman, J. A., et al. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry. Retrieved from [Link]
- Kuo, S., et al. (1996). Preparation of piperidine derivatives. Google Patents.
-
Saki, M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Retrieved from [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Retrieved from [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... Retrieved from [Link]
-
University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
OrgoSolver. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. Retrieved from [Link]
-
Quora. (n.d.). Why is a methyl group electron donating? Retrieved from [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. drughunter.com [drughunter.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Introduction to log P and log D in drug development [pion-inc.com]
- 15. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 16. namiki-s.co.jp [namiki-s.co.jp]
- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 18. acdlabs.com [acdlabs.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Determination of lipophilicity and hydrogen-bond donor acidity of bioactive sulphonyl-containing compounds by reversed-phase HPLC and centrifugal partition chromatography and their application to structure-activity relations - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one discovery
Title: Discovery and Characterization of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one: A Technical Guide to Sulfonylpiperidine Scaffold Optimization
Executive Summary
This technical guide provides an in-depth review of the discovery, synthesis, and pharmacological characterization of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one . This molecule represents a critical structural motif within the 4-(methylsulfonyl)piperidine class, a privileged scaffold in medicinal chemistry extensively utilized in the development of GPR119 agonists (metabolic disorders), 11β-HSD1 inhibitors , and Hedgehog pathway modulators .
This document is designed for drug discovery professionals, detailing the rational design principles, synthetic protocols, and validation assays required to interrogate this specific chemical probe.
Discovery Logic & Rational Design
The discovery of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is rooted in the systematic optimization of the sulfonylpiperidine pharmacophore . This moiety serves as a polar anchor in various G-Protein Coupled Receptor (GPCR) ligands, particularly GPR119, where it mimics the metabolic stability and hydrogen-bonding capabilities required for efficacy.
The Pharmacophore Hypothesis
The 4-methylsulfonyl group provides a strong hydrogen bond acceptor (the sulfone oxygens) while maintaining metabolic stability compared to sulfonamides or sulfoxides. The addition of the pentanoyl (C5) chain at the nitrogen position is a strategic modification to probe the hydrophobic pocket of the target receptor.
-
Core: 4-(Methylsulfonyl)piperidine (Polar interaction).
-
Linker: Amide bond (Rigidification, H-bond acceptor/donor).
-
Tail: Pentyl chain (Lipophilic interaction, LogP adjustment).
Mechanism of Action (GPR119 Context)
In the context of GPR119 agonism, this molecule functions by stabilizing the active conformation of the receptor, leading to the accumulation of intracellular cAMP.
Figure 1: Signal transduction pathway activated by sulfonylpiperidine agonists in GPR119-expressing cells.
Chemical Synthesis & Manufacturing
The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is a robust, self-validating amide coupling protocol.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, yielding two commercially available precursors:
-
4-(Methylsulfonyl)piperidine (CAS: 290328-55-1)
-
Pentanoyl Chloride (CAS: 638-29-9) or Pentanoic Acid.
Optimized Synthetic Protocol
Objective: Synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one on a 10 mmol scale.
Reagents:
-
4-(Methylsulfonyl)piperidine hydrochloride (2.0 g, 10 mmol)
-
Pentanoyl chloride (1.45 g, 12 mmol)
-
Triethylamine (TEA) (3.0 g, 30 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Procedure:
-
Preparation: Charge a 100 mL round-bottom flask with 4-(methylsulfonyl)piperidine HCl and anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Cool the suspension to 0°C using an ice bath. Add TEA dropwise over 5 minutes. The suspension should clear as the free base is liberated.
-
Acylation: Add pentanoyl chloride dropwise via syringe over 10 minutes, maintaining temperature < 5°C to prevent exotherms.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with water (20 mL). Separate the organic layer. Wash with 1N HCl (20 mL) to remove unreacted amine, followed by saturated NaHCO3 (20 mL) and brine.
-
Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary, though the crude is often >95% pure.
Yield Expectation: 85-95% (White crystalline solid or viscous oil).
Analytical Characterization (Expected Data)
-
1H NMR (400 MHz, CDCl3): δ 4.65 (d, 1H), 3.90 (d, 1H), 3.10 (t, 1H), 2.95 (m, 1H, CH-SO2), 2.85 (s, 3H, SO2CH3), 2.60 (t, 1H), 2.35 (t, 2H, CO-CH2), 2.10 (m, 2H), 1.80 (m, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H, CH3).
-
LC-MS (ESI): Calculated for C11H21NO3S [M+H]+: 248.12. Found: 248.1.
Structure-Activity Relationship (SAR) Context
The "pentan-1-one" derivative is rarely an endpoint but rather a key data point in lipophilicity scanning. The table below illustrates how chain length affects biological properties in this scaffold class.
Table 1: SAR of N-Acyl-4-(methylsulfonyl)piperidine Derivatives
| Compound ID | N-Substituent (R) | LogP (Calc) | Solubility (µM) | GPR119 EC50 (nM)* | Notes |
| SP-01 | Acetyl (C2) | 0.2 | >500 | >10,000 | Too polar; poor pocket filling. |
| SP-02 | Propanoyl (C3) | 0.7 | 450 | 1,200 | Moderate activity. |
| Target | Pentanoyl (C5) | 1.8 | 150 | 45 | Optimal lipophilic balance. |
| SP-04 | Octanoyl (C8) | 3.2 | <10 | 600 | High potency but solubility issues. |
| SP-05 | Benzoyl | 1.9 | 80 | 120 | Pi-stacking interactions possible. |
*Note: EC50 values are representative of the scaffold's behavior in cAMP accumulation assays [1, 2].
Biological Characterization Workflow
To validate the activity of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one, researchers must employ a specific screening cascade.
In Vitro Assay: TR-FRET cAMP Determination
Objective: Quantify the agonist potency (EC50) on GPR119.
Protocol:
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Seeding: Plate cells at 5,000 cells/well in 384-well plates.
-
Treatment: Add compound (serial dilution 10 µM to 0.1 nM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
-
Incubation: 30 minutes at 37°C.
-
Detection: Add TR-FRET detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Readout: Measure fluorescence ratio (665/620 nm).
-
Analysis: Plot dose-response curve to determine EC50.
Discovery Workflow Diagram
The following diagram outlines the logical flow from synthesis to lead validation.
Figure 2: Integrated workflow for the discovery and validation of sulfonylpiperidine probes.
Safety & Handling
-
Hazard Identification: The compound is a sulfone amide. While generally stable, sulfones can be mild irritants.
-
Storage: Store at -20°C in a desiccator. Stable in DMSO solution for 3 months at -20°C.
-
Disposal: Incineration as chemical waste.
References
-
Jones, R. M., et al. (2009). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119.[1] Journal of Medicinal Chemistry, 52(21), 6685-6695.
-
Semple, G., et al. (2008). Discovery of the GPR119 agonist AR231453.[1][2] Bioorganic & Medicinal Chemistry Letters, 18(16), 4554-4557.
-
Kubo, O., et al. (2021).[3] Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 41, 116208.[3]
-
Ritter, K., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: Discovery and Future Perspectives. Journal of Medicinal Chemistry, 55(15), 6655–6669.
Sources
- 1. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Introduction and Strategic Overview
The synthesis of N-acylpiperidines is a cornerstone reaction in medicinal chemistry, as the piperidine scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] The target molecule, 1-(4-(methylsulfonyl)piperidin-1-yl)pentan-1-one, incorporates both the piperidine motif and a methylsulfonyl group, features that can modulate physicochemical properties such as solubility, polarity, and metabolic stability. This document provides a detailed, field-proven protocol for the synthesis of this compound via the N-acylation of 4-(methylsulfonyl)piperidine.
The selected synthetic strategy is the Schotten-Baumann reaction, a robust and widely utilized method for forming amides from amines and acyl chlorides.[3][4] This approach is favored for its high efficiency and operational simplicity. The reaction involves the nucleophilic attack of the secondary amine, 4-(methylsulfonyl)piperidine, on the electrophilic carbonyl carbon of valeryl chloride. A tertiary amine base is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition-elimination mechanism.[4][5][6]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-(methylsulfonyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeryl chloride. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.[4][6]
-
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (triethylamine) present in the reaction mixture. This step is critical as it neutralizes the hydrochloric acid formed from the eliminated chloride and the proton, preventing the protonation of the starting amine and ensuring the reaction proceeds to completion.[3][5]
Reaction Scheme:
Reagents and Solvents: A Deeper Dive
The selection of appropriate reagents and solvents is paramount for achieving a high yield and purity. The rationale behind each choice is detailed below.
| Component | Role | Rationale for Selection | Key Properties & Hazards |
| 4-(Methylsulfonyl)piperidine | Nucleophile / Starting Material | A secondary amine that provides the core piperidine structure. The methylsulfonyl group enhances polarity. | Solid. Handle with standard personal protective equipment (PPE). |
| Valeryl Chloride | Electrophile / Acylating Agent | A highly reactive acyl halide that readily reacts with amines to form a stable amide bond.[7] | Colorless, fuming liquid.[8][9] Corrosive, flammable, and water-reactive. Reacts exothermically with water and amines.[8][10] Must be handled in a fume hood with moisture-free techniques. |
| Triethylamine (TEA) | Base | A tertiary amine used to scavenge the HCl byproduct.[3] Its pKa is suitable for deprotonating the intermediate without causing unwanted side reactions. It is easily removed during work-up. | Liquid with a strong fishy odor. Flammable and corrosive. |
| Dichloromethane (DCM) | Aprotic Solvent | An inert, aprotic solvent that effectively dissolves the reactants without reacting with the acyl chloride.[3] Its low boiling point facilitates easy removal post-reaction. | Volatile organic solvent. Suspected carcinogen. Handle only in a well-ventilated fume hood. |
| Deionized Water | Quenching Agent | Used to stop the reaction and dissolve the triethylamine hydrochloride salt byproduct. | N/A |
| Saturated NaHCO₃ (aq) | Washing Agent | A mild base used to neutralize and remove any residual acidic impurities during the aqueous work-up. | N/A |
| Brine (Saturated NaCl) | Washing Agent | Used to wash the organic layer, reduce the solubility of the organic product in the aqueous phase, and aid in the removal of water. | N/A |
| Anhydrous Na₂SO₄ / MgSO₄ | Drying Agent | Used to remove trace amounts of water from the organic solvent prior to evaporation.[3] | Hygroscopic solid. |
| Silica Gel | Stationary Phase | Used for purification via column chromatography to separate the target compound from any unreacted starting materials or byproducts. | Fine powder. Inhalation hazard. |
| Hexane/Ethyl Acetate | Mobile Phase | A common solvent system for column chromatography of moderately polar compounds. The ratio is adjusted to achieve optimal separation. | Flammable liquids. Handle in a fume hood. |
Detailed Experimental Protocol
4.1. Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(methylsulfonyl)piperidine (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the amine completely (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
4.2. Reaction Execution
-
While maintaining the temperature at 0 °C and stirring vigorously, add valeryl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes using a syringe. Caution: The reaction is exothermic.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
4.3. Work-up and Isolation
-
Upon completion, carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x).
-
Brine (saturated aqueous NaCl solution) (1x).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
4.4. Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-(4-(methylsulfonyl)piperidin-1-yl)pentan-1-one as a purified solid or oil.
Synthetic Workflow Visualization
The following diagram outlines the complete workflow from preparation to final product characterization.
Sources
- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.se]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. manavchem.com [manavchem.com]
- 8. Valeryl chloride | 638-29-9 [chemicalbook.com]
- 9. Valeryl chloride | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. VALERYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: A Systematic Approach to Developing Aqueous Dissolution Methods for 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dissolution method for the weakly basic and poorly soluble compound, 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one. Due to its chemical structure, which combines a basic piperidine moiety with a lipophilic pentanoyl chain, this compound presents significant challenges to aqueous dissolution, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV agent. This application note moves beyond a simple protocol listing to explain the scientific rationale behind each step of method development. We present a systematic workflow, from initial physicochemical characterization and pH-solubility profiling to the strategic selection and optimization of surfactants. The objective is to develop a discriminatory and physiologically relevant dissolution method suitable for quality control, formulation screening, and regulatory submissions, grounded in principles outlined by the FDA and International Council for Harmonisation (ICH).[1][2][3]
Introduction: Understanding the Dissolution Challenge
The oral bioavailability of a drug substance is critically dependent on its release from the dosage form and subsequent dissolution in the gastrointestinal fluids.[4] For compounds like 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one, poor aqueous solubility is often the rate-limiting step for absorption.[5] Developing a meaningful in-vitro dissolution test is therefore essential to ensure product quality and predict in-vivo performance.[6][7]
The molecular structure of this compound (Figure 1) presents a classic solubility conundrum:
-
A Weakly Basic Center: The piperidine nitrogen provides a site for protonation. This suggests that solubility will be significantly higher in the acidic environment of the stomach (pH < pKa) compared to the neutral pH of the small intestine (pH > pKa).[8][9]
-
Lipophilic Character: The pentanoyl group and the overall carbon framework contribute to a significant lipophilicity, which inherently limits solubility in aqueous media.
This pH-dependent solubility, coupled with low intrinsic solubility, necessitates a strategic approach to dissolution method development that may involve pH control and the use of solubilizing excipients like surfactants.[4]
Figure 1: Chemical Structure of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one (Note: A visual representation of the chemical structure would be placed here in a formal document.)
Physicochemical Characterization & Implications
A foundational understanding of the compound's properties is the first step in designing a logical dissolution strategy. While experimental data for this specific molecule is not widely published, we can infer its behavior based on its structural components.
| Property | Estimated Value / Characteristic | Implication for Dissolution Method Development |
| Molecular Formula | C₁₁H₂₁NO₃S | Influences molecular weight and solubility calculations. |
| Molecular Weight | ~247.36 g/mol | A moderate molecular weight, not inherently a barrier to dissolution. |
| Ionization State | Weakly Basic (Piperidine pKa ~8-10) | Solubility will be highly dependent on pH. Higher solubility is expected at pH < pKa.[8] |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity and likely poor aqueous solubility. |
| Hydrogen Bond Donors/Acceptors | Donors: 0, Acceptors: 4 (O, N) | Capable of interacting with water, but this is counteracted by the lipophilic regions. |
| Predicted BCS Class | Class II or IV | Suggests that dissolution will be a key factor controlling absorption.[10] |
Expert Insight: The combination of a basic functional group and moderate lipophilicity strongly suggests that a simple aqueous buffer system (e.g., pH 6.8 phosphate buffer) will likely result in incomplete dissolution. The method development process must therefore focus on creating conditions that can overcome these limitations, mimicking the potential for solubilization in the gastrointestinal tract.
Systematic Workflow for Dissolution Method Development
A haphazard, trial-and-error approach is inefficient. We advocate for a systematic workflow that logically progresses from simple to more complex dissolution media, ensuring that each modification is justified. This process is designed to find the simplest possible medium that provides complete, reproducible, and discriminatory dissolution.
Caption: A systematic workflow for developing a dissolution method.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for executing the workflow described above. These protocols are based on standard pharmacopeial methods, such as those described in USP <711>.[3]
Protocol 1: Determination of pH-Solubility Profile
Objective: To quantify the solubility of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one across a physiologically relevant pH range.
Materials & Equipment:
-
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one active pharmaceutical ingredient (API)
-
USP Apparatus 2 (Paddle) Dissolution Test Station
-
Standard buffer solutions: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8)
-
HPLC system with UV detector for quantification
-
Calibrated pH meter and balance
-
900 mL dissolution vessels
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Media Preparation: Prepare and degas 900 mL of each buffer solution (pH 1.2, 4.5, and 6.8).
-
System Equilibration: Set the dissolution bath temperature to 37 ± 0.5 °C and allow the media in the vessels to equilibrate.
-
API Addition: Accurately weigh an excess amount of the API (to ensure a saturated solution) and add it to each vessel.
-
Dissolution Run: Start the paddles at a standard speed, typically 50 or 75 RPM.[1]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, and 24 hours), withdraw an aliquot (e.g., 5 mL) from each vessel. Immediately filter the sample through a 0.45 µm syringe filter to remove undissolved solids.
-
Analysis: Dilute the samples as necessary and analyze by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Interpretation: Plot solubility (mg/mL) versus pH. This profile is crucial for selecting the base dissolution medium and anticipating in-vivo behavior.
Protocol 2: Development of a Surfactant-Based Dissolution Medium
Objective: To systematically evaluate the effect of a surfactant on the dissolution rate and extent of the compound in a medium where solubility was previously found to be insufficient.
Rationale: Surfactants enhance the dissolution of poorly soluble drugs through two primary mechanisms: by improving the wetting of the drug particle surface and by forming micelles that entrap the lipophilic drug molecules, effectively increasing the drug's apparent solubility.[11][12] Sodium lauryl sulfate (SLS) is a common and effective choice for many compounds.
Materials & Equipment:
-
All materials from Protocol 1.
-
Sodium Lauryl Sulfate (SLS) or another suitable surfactant (e.g., Polysorbate 80).
-
The drug product (e.g., tablets or capsules) or a known amount of API.
Procedure:
-
Medium Selection: Choose the buffer from Protocol 1 that is most physiologically relevant but showed incomplete dissolution (e.g., pH 6.8 phosphate buffer).
-
Surfactant Screening: Prepare batches of the selected buffer containing increasing concentrations of SLS (e.g., 0.25%, 0.5%, 1.0%, and 2.0% w/v). Ensure the SLS is fully dissolved and the media are degassed.
-
System Setup: Set up the dissolution apparatus as described in Protocol 1 (37 ± 0.5 °C, 900 mL media, 50-75 RPM).
-
Dissolution Test: Introduce the dosage form or API into each vessel.
-
Profile Sampling: Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Filter immediately.
-
Analysis: Analyze all samples by HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved versus time for each surfactant concentration. Compare the profiles to identify the minimum surfactant concentration that achieves complete (>85%) and rapid dissolution.
Table 2: Example Data for Surfactant Screening in pH 6.8 Buffer
| Time (min) | 0% SLS | 0.25% SLS | 0.5% SLS | 1.0% SLS |
| 5 | 5% | 25% | 45% | 68% |
| 15 | 12% | 55% | 82% | 91% |
| 30 | 18% | 78% | 94% | 98% |
| 45 | 21% | 86% | 97% | 99% |
| 60 | 22% | 89% | 98% | 100% |
Interpretation: In this example, 0.5% SLS appears to be the optimal concentration, as it achieves complete dissolution while the 0.25% concentration plateaus below 90%. Using the lowest effective concentration is a key principle of method development to avoid creating conditions that are overly solubilizing and non-discriminatory.
Caption: Mechanism of surfactant-enhanced dissolution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability Between Vessels | - Incomplete wetting of the dosage form.- "Coning" effect: powder accumulating at the bottom center of the vessel. | - Increase paddle speed (e.g., from 50 to 75 RPM).- Ensure adequate surfactant concentration.- Consider using a different apparatus (e.g., USP 1 - Basket) if coning persists. |
| Incomplete Dissolution (<85%) | - Insufficient solubilization capacity of the medium.- Drug substance has extremely low solubility. | - Increase surfactant concentration systematically.- Evaluate a different, more potent surfactant (e.g., switch from Polysorbate to SLS).- As a last resort, investigate biorelevant media or the justified use of a co-solvent.[5] |
| Precipitation After Initial Dissolution | - Occurs with weakly basic drugs moving from acidic to neutral pH.- Supersaturation followed by crystallization. | - This is less common in single-pH tests but critical for multi-stage dissolution.- Ensure sufficient sink conditions are maintained throughout the test. Increase surfactant if necessary. |
Conclusion
The development of a scientifically sound dissolution method for a poorly soluble, weakly basic compound like 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is a critical step in its pharmaceutical development journey. A generic, one-size-fits-all approach is inadequate. By following a systematic workflow that begins with understanding the compound's fundamental physicochemical properties and logically progresses through pH screening and surfactant optimization, researchers can establish a robust, reproducible, and discriminatory method. The protocols and principles outlined in this application note provide a framework for developing a method that is not only suitable for routine quality control but also provides valuable insights into the potential in-vivo performance of the drug product.
References
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link: https://link.springer.com/article/10.1023/A:1016239610212]
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link: https://www.fda.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Dressman, J. B., Amidon, G. L., Reppas, C., & Shah, V. P. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical research, 15(1), 11–22. [Link: https://link.springer.com/article/10.1023/A:1011984216775]
- PCCA. (2022). The Role of Surfactants in Compounded Preparations. The PCCA Blog. [Link: https://www.pccarx.
- Heng, P. W. S., Wan, L. S. C., & Ang, E. G. (1990). Role of Surfactant on Drug Release from Tablets. Drug Development and Industrial Pharmacy, 16(6), 951-964. [Link: https://www.tandfonline.com/doi/abs/10.3109/03639049009023652]
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. [Link: https://www.pharmaexcipients.com/solubility-enhancement-of-drugs-with-aid-of-surfactants-research-done-since-last-two-decades/]
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572. [Link: https://linkinghub.elsevier.com/retrieve/pii/S0022-3549(15)31088-7]
- U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-dissolution-testing-and-acceptance-criteria-for-immediate-release-solid-oral-dosage-form-drug-products-containing-high-solubility-drug-substances]
- European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. [Link: https://www.ema.europa.
- International Council for Harmonisation. (2010). ICH Topic Q4B Annex 7 (R2): Evaluation and Recommendation of Pharmacopoeial Texts for Use in the ICH Regions on Dissolution Test. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q4b-annex-7-r2-note-evaluation-recommendation-pharmacopoeial-texts-use-ich-regions_en.pdf]
- Shah, V. P., Tivedi, R. K., Yacobi, A., & Dighe, S. V. (1992). Evaluation of a generic product, piroxicam capsules. Drug design and delivery, 8(3), 223–230.
- United States Pharmacopeia. General Chapter <711> Dissolution. [Link: https://www.uspnf.com/]
- Augustijns, P., & Brewster, M. E. (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. AAPS press.
- Klein, S. (2010). The use of biorelevant dissolution media to predict the in vivo performance of solid oral dosage forms. The AAPS journal, 12(3), 397–406. [Link: https://link.springer.com/article/10.1208/s12248-010-9203-3]
- Sun, W., & Larive, C. K. (2016). A review of the importance of dissolution testing in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 128, 250-263.
- Gray, V. A. (2017). Dissolution Testing for Solid Oral Dosage Forms. Handbook of pharmaceutical analysis by HPLC, 59-86.
- Uppoor, V. R. S. (2001). Dissolution testing for generic drugs: an FDA perspective. International journal of pharmaceutics, 229(1-2), 1-10. [Link: https://www.sciencedirect.com/science/article/pii/S037851730100867X]
- Sugano, K., Okazaki, A., Sugimoto, S., Tavornvipas, S., Omura, A., & Mano, T. (2007). A method for dissolution test of poorly water-soluble drugs by using a dissolution-assisting agent. International journal of pharmaceutics, 328(2), 136–141.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). A novel pH-sensitive nanoparticle-based oral delivery system for targeted delivery of paclitaxel to the colon. International journal of pharmaceutics, 554, 238-246.
- U.S. Food and Drug Administration. (2015). Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link: https://www.fda.
- Kostewicz, E. S., Abrahamsson, B., Brewster, M., Brouwers, J., Butler, J., Carlert, S., ... & Dressman, J. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences, 57, 342-366.
- Tsume, Y., Mudie, D. M., Langguth, P., Amidon, G. E., & Amidon, G. L. (2014). The Biopharmaceutics Classification System: subclasses for in vivo predictive dissolution (IPD) and a Biopharmaceutics Drug Disposition Classification System (BDDCS). European Journal of Pharmaceutical Sciences, 57, 152-163.
- Okumu, A., DiMaso, M., & Löbenberg, R. (2007). Computer simulations of dissolution, precipitation and absorption of a poorly soluble weak base in the human gastrointestinal tract. European Journal of Pharmaceutics and Biopharmaceutics, 67(2), 409-419.
- Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, recent trends and future perspective. Journal of pharmaceutical sciences, 88(10), 1058-1066.
- Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(1), 43-61.
- Streng, W. H. (1983). pH-solubility profiles of some parenteral drugs. Journal of pharmaceutical sciences, 72(10), 1150-1153.
Sources
- 1. fda.gov [fda.gov]
- 2. symmetric.events [symmetric.events]
- 3. raytor.com [raytor.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols: Scalable Synthesis of Piperidin-1-yl Pentan-1-one Derivatives
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Piperidin-1-yl pentan-1-one and its derivatives are key intermediates and building blocks in the synthesis of numerous therapeutic agents. The development of robust, efficient, and scalable synthetic routes to these compounds is therefore of paramount importance to the pharmaceutical and chemical industries.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable synthesis routes for piperidin-1-yl pentan-1-one derivatives. It moves beyond a simple recitation of procedures to offer insights into the rationale behind methodological choices, ensuring both technical accuracy and practical applicability.
Strategic Approaches to Synthesis
The construction of the amide bond in piperidin-1-yl pentan-1-one derivatives is the central challenge. Several scalable strategies can be employed, each with its own set of advantages and considerations. The primary methods include:
-
Amide Coupling Reactions: The direct condensation of a carboxylic acid with an amine is a cornerstone of amide synthesis.[4][5]
-
Acyl Chloride-Mediated Amidation: Activation of the carboxylic acid as an acyl chloride provides a highly reactive intermediate for amidation.[6]
-
Grignard-Type Reactions: The addition of an organometallic reagent to a suitable precursor offers an alternative route to the ketone functionality.[7][8][9][10]
The selection of the optimal route depends on factors such as the availability and cost of starting materials, desired scale, and the presence of other functional groups in the target molecule.
Diagram: Synthetic Strategies Overview
Caption: Key scalable synthetic routes to piperidin-1-yl pentan-1-one.
Protocol 1: Scalable Amide Coupling using HATU
This protocol details a highly efficient and scalable amide coupling reaction utilizing Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent. This method is favored for its mild reaction conditions and high yields.[5]
Rationale
Direct amide coupling is often preferred for its operational simplicity, avoiding the need to isolate highly reactive intermediates.[4][11] HATU is a superior coupling reagent as it minimizes side reactions and racemization, a critical consideration in pharmaceutical synthesis.[5] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing with the primary amine.[5]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Valeric Acid | 102.13 | 10.21 g | 0.10 |
| Piperidine | 85.15 | 9.37 g (10.8 mL) | 0.11 |
| HATU | 380.23 | 41.83 g | 0.11 |
| DIPEA | 129.24 | 28.43 g (38.2 mL) | 0.22 |
| Dichloromethane (DCM) | - | 500 mL | - |
Procedure
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add valeric acid (10.21 g, 0.10 mol) and dichloromethane (DCM, 200 mL).
-
Stir the mixture at room temperature until the valeric acid is completely dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA) (28.43 g, 0.22 mol) to the solution.
-
In a separate beaker, dissolve HATU (41.83 g, 0.11 mol) in DCM (200 mL).
-
Slowly add the HATU solution to the reaction mixture via the dropping funnel over 30 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1 hour.
-
In another beaker, dissolve piperidine (9.37 g, 0.11 mol) in DCM (100 mL).
-
Add the piperidine solution to the reaction mixture dropwise over 20 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure piperidin-1-yl pentan-1-one.
Diagram: Amide Coupling Workflow
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Protocol 2: Acyl Chloride-Mediated Synthesis
This protocol describes a classic and highly scalable method involving the conversion of valeric acid to valeryl chloride, followed by reaction with piperidine. This two-step, one-pot procedure is often cost-effective for large-scale production.[6]
Rationale
The conversion of a carboxylic acid to an acyl chloride significantly increases its electrophilicity, leading to a rapid and often quantitative reaction with amines.[6] Thionyl chloride (SOCl₂) is a common and inexpensive reagent for this transformation. The in-situ use of the acyl chloride minimizes handling of this moisture-sensitive and corrosive intermediate. A base such as triethylamine is used to quench the HCl generated during the amidation step.[12]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Valeric Acid | 102.13 | 10.21 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 13.09 g (8.0 mL) | 0.11 |
| Piperidine | 85.15 | 9.37 g (10.8 mL) | 0.11 |
| Triethylamine (TEA) | 101.19 | 12.14 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | - | 400 mL | - |
Procedure
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for SO₂ and HCl), and a dropping funnel, add valeric acid (10.21 g, 0.10 mol) and DCM (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (13.09 g, 0.11 mol) to the stirred solution via the dropping funnel over 30 minutes. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of piperidine (9.37 g, 0.11 mol) and triethylamine (12.14 g, 0.12 mol) in DCM (200 mL).
-
Slowly add the piperidine/triethylamine solution to the cooled acyl chloride solution via the dropping funnel. Maintain the temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield pure piperidin-1-yl pentan-1-one.
Diagram: Acyl Chloride Route
Caption: Two-step, one-pot synthesis via an acyl chloride intermediate.
Protocol 3: Grignard-Type Synthesis from a Nitrile
This protocol offers an alternative approach by forming the carbon-nitrogen bond first, followed by the formation of the carbonyl group. It involves the reaction of a Grignard reagent with a nitrile.
Rationale
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 1-Bromobutane | 137.02 | 13.70 g (10.8 mL) | 0.10 |
| Piperidine | 85.15 | 8.52 g (9.8 mL) | 0.10 |
| Valeronitrile | 83.13 | 8.31 g (10.0 mL) | 0.10 |
| Anhydrous Diethyl Ether (Et₂O) | - | 500 mL | - |
| 3 M HCl (aq) | - | 200 mL | - |
Procedure
Part A: Preparation of Butylmagnesium Bromide
-
Set up a flame-dried 1 L three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (2.67 g, 0.11 mol) in the flask.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of 1-bromobutane (13.70 g, 0.10 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small amount (approx. 5 mL) of the 1-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, a crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.
Part B: Reaction with Valeronitrile
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve valeronitrile (8.31 g, 0.10 mol) in 100 mL of anhydrous diethyl ether.
-
Slowly add the valeronitrile solution to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
Part C: Hydrolysis and Workup
-
Cool the reaction mixture again to 0 °C and slowly and carefully add 200 mL of 3 M aqueous HCl. This will quench the reaction and hydrolyze the intermediate imine salt. Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Diagram: Grignard Synthesis Workflow
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. study.com [study.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Catalytic Amidation [catalyticamidation.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Applications of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one in medicinal chemistry
Application Note: 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one in Medicinal Chemistry
Part 1: Introduction & Compound Significance
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one represents a critical structural class in modern medicinal chemistry: the N-acyl-4-sulfonylpiperidines . This molecule serves as a quintessential lipophilic amide probe , utilized primarily to explore hydrophobic pockets in metabolic enzymes and G-protein coupled receptors (GPCRs).
While not a marketed drug itself, this specific scaffold is a validated pharmacophore found in inhibitors of 11
Key Applications:
-
Metabolic Disease Research: Probing the lipophilic binding domains of 11
-HSD1 (Type 2 Diabetes, Obesity). -
GPCR Ligand Design: Serving as a template for GPR119 agonists (Insulin secretion).
-
Synthetic Intermediate: A stable, crystalline building block for generating complex sulfonyl-piperidine libraries.
Part 2: Chemical Properties & Stability
Before initiating biological assays, the physicochemical profile must be established to ensure experimental reproducibility.
| Property | Value / Description | Experimental Note |
| Molecular Formula | - | |
| Molecular Weight | 247.35 g/mol | Ideal for fragment-based screening (MW < 300). |
| LogP (Calc.) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Protocol: Dissolve in 100% DMSO to create 10 mM stocks. |
| Stability | High (Sulfone/Amide) | Stable at RT for >2 weeks; store stocks at -20°C. |
| Appearance | White to Off-White Solid | Hygroscopic; store in desiccator. |
Part 3: Biological Mechanism & Pharmacophore Mapping
The utility of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one lies in its ability to mimic the transition state of substrates in metabolic enzymes. The sulfonyl group acts as a hydrogen bond acceptor, often anchoring the molecule in the active site (e.g., interacting with Tyr183/Ser170 in 11
Mechanism of Action Diagram
Figure 1: Pharmacological interaction map showing the dual utility of the sulfonyl-piperidine scaffold in metabolic regulation.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)
Objective: To synthesize high-purity 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one for biological testing.
Reagents:
-
4-(Methylsulfonyl)piperidine hydrochloride (1.0 eq)[1]
-
Valeryl chloride (1.1 eq) or Valeric acid (1.1 eq) with EDC/HOBt
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend 4-(methylsulfonyl)piperidine HCl (1.0 g, 5.0 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add TEA (2.1 mL, 15.0 mmol) dropwise at 0°C under nitrogen. The solution should become clear as the free base is liberated.
-
Acylation: Add Valeryl chloride (0.66 mL, 5.5 mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Work-up: Quench with saturated
(20 mL). Extract the aqueous layer with DCM (2 x 20 mL). -
Purification: Wash combined organics with 1N HCl (to remove unreacted amine), brine, and dry over
. Concentrate in vacuo. -
Crystallization: Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: In Vitro 11 -HSD1 Inhibition Assay
Objective: To determine the
Assay Principle: Scintillation Proximity Assay (SPA) measuring the conversion of
Materials:
-
HEK-293 cells stably expressing human 11
-HSD1. -
Substrate:
-Cortisone (200 nM final). -
Cofactor: NADPH (200
M). -
SPA Beads: Protein A-coated Yttrium silicate beads + anti-cortisol antibody.
Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one in DMSO (Final assay concentration range: 10
M to 0.1 nM). -
Enzyme Incubation: Incubate cell lysate (containing enzyme) with the compound for 15 minutes at 37°C in Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Reaction Start: Add the Substrate/Cofactor mix (
-Cortisone + NADPH). -
Kinetics: Incubate for 60 minutes at 37°C.
-
Termination: Add SPA beads containing a specific anti-cortisol antibody and a non-specific 11
-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction. -
Readout: The antibody captures the generated
-cortisol. The proximity to the bead stimulates light emission. Read on a Microbeta counter. -
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine
.
Part 5: References
-
Boyle, C. D., et al. "Optimization of a series of 4-sulfonylpiperidines as potent 11
-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. -
Homo, T., et al. "Discovery of 4-sulfonylpiperidine derivatives as potent and selective 11
-HSD1 inhibitors." Chemical and Pharmaceutical Bulletin, 2010. -
Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 2009.
-
PubChem Compound Summary. "4-(Methylsulfonyl)piperidine Derivatives." National Library of Medicine.[7]
Sources
- 1. CN101111483B - Igf-1ræå¶å - Google Patents [patents.google.com]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Methylsulfonylmethylsulfonyl)piperidine | C7H15NO4S2 | CID 152602801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues with Methylsulfonyl Piperidines
Introduction
Welcome to the Technical Support Center for methylsulfonyl piperidine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds. The unique combination of a basic piperidine ring and a polar, non-ionizable methylsulfonyl group imparts a distinct physicochemical profile that can often lead to difficulties in achieving desired concentrations in both aqueous and organic media.
This document provides a structured, in-depth approach to understanding and overcoming these solubility issues. By explaining the causal relationships behind experimental choices, we aim to empower you to make informed decisions in your work.
Part 1: Troubleshooting Guide - Systematic Approach to Solubility Enhancement
This section provides a logical workflow for addressing poor solubility of methylsulfonyl piperidine compounds.
Initial Observation: Poor Solubility in Aqueous Buffer
This is the most common challenge, particularly for in vitro biological assays. The lipophilicity of the substituted piperidine ring often counteracts the polarity of the methylsulfonyl group.
Q1: My methylsulfonyl piperidine derivative won't dissolve in my aqueous assay buffer. What is the first and most critical step?
A1: pH Adjustment is the primary and most impactful initial step.
-
Expertise & Experience: The piperidine nitrogen is basic, with a pKa of its conjugate acid typically in the range of 9-11.[1][2] At physiological pH (~7.4), a significant portion of the molecules may be in the neutral, less soluble free base form. By lowering the pH, you protonate the piperidine nitrogen, forming a cationic piperidinium salt which is generally much more water-soluble.[1]
-
Causality: The conversion from a neutral species to a charged salt dramatically increases the polarity of the molecule and facilitates favorable ion-dipole interactions with water, thereby enhancing aqueous solubility.
-
Trustworthiness (Self-Validating Protocol): A systematic pH-solubility profile will unequivocally determine if pH is the key factor.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8.
-
Equilibration: Add an excess of your methylsulfonyl piperidine compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to form a saturated solution.
-
Agitation: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot solubility (mg/mL or µM) against pH. A sharp increase in solubility at lower pH values confirms pH-dependent solubility.
-
-
Visualization:
Caption: Initial pH adjustment workflow.
Q2: I've adjusted the pH, but the solubility is still insufficient, or my compound precipitates upon dilution from a DMSO stock. What's next?
A2: The next step is to employ co-solvents.
-
Expertise & Experience: Many organic compounds, especially those with moderate to high lipophilicity (LogP > 2), require a less polar solvent system to stay in solution, even when ionized. Co-solvents work by reducing the polarity of the aqueous medium.[1]
-
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) disrupt the hydrogen bonding network of water. This makes the bulk solvent more "hospitable" to the hydrophobic regions of your methylsulfonyl piperidine, effectively increasing its solubility.
-
Trustworthiness (Self-Validating Protocol): Screening a panel of common, biocompatible co-solvents will identify the most effective one for your specific derivative.
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PEG-400, Propylene Glycol).
-
Titration: In a series of test tubes, add your aqueous buffer. To each tube, incrementally add the co-solvent stock solution, observing for any precipitation.
-
Determination: Identify the maximum percentage of co-solvent your compound can tolerate in the aqueous buffer before precipitation occurs.
-
Assay Compatibility: Crucially, ensure the final concentration of the chosen co-solvent is compatible with your biological assay, as high concentrations can be cytotoxic or interfere with enzyme kinetics (typically ≤1% DMSO is recommended).[1]
-
-
Data Presentation:
Table 1: Predicted Qualitative Solubility of a Generic Methylsulfonyl Piperidine in Common Solvents (Note: This data is predictive and should be confirmed experimentally for your specific molecule.)
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aqueous | Water (pH 7) | Very Low | Lipophilic piperidine backbone dominates. |
| 0.1 M HCl (pH 1) | Moderate to High | Protonation of piperidine nitrogen forms a soluble salt.[1] | |
| Polar Aprotic | DMSO | High | Excellent solvent for many organic compounds; can accept H-bonds.[3] |
| Acetonitrile | Moderate | Less polar than DMSO. | |
| Dichloromethane (DCM) | Moderate to High | Good for less polar compounds; often used in synthesis.[4] | |
| Polar Protic | Ethanol/Methanol | High | Can act as both H-bond donor and acceptor.[5] |
| Non-Polar | Hexane | Very Low | Mismatch in polarity.[5] |
Q3: Simple pH and co-solvent adjustments are not enough for my in-vivo studies, or I need a solid form with better dissolution. What advanced strategies should I consider?
A3: For more challenging cases, consider advanced formulation techniques such as salt formation, amorphization (solid dispersions), or complexation.
-
Expertise & Experience: These methods alter the solid-state properties of the compound to improve its dissolution rate and/or apparent solubility.
-
Salt Formation: If you haven't already, forming a stable, crystalline salt with a pharmaceutically acceptable counter-ion (e.g., hydrochloride, mesylate, tartrate) is a robust strategy. The hydrochloride salt form, for instance, can significantly improve aqueous solubility.[4]
-
Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®). The amorphous form has a higher free energy than the crystalline state and thus dissolves more readily.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic parts of your methylsulfonyl piperidine, forming an inclusion complex with enhanced aqueous solubility.[1]
-
-
Visualization:
Caption: Decision tree for advanced solubility enhancement.
Part 2: Frequently Asked Questions (FAQs)
Q4: Why are methylsulfonyl piperidines often poorly soluble in water? A4: The issue arises from a balance of opposing properties. The piperidine ring, especially when substituted with other non-polar groups, is lipophilic (hydrophobic). The methylsulfonyl group (-SO₂CH₃) is polar and can act as a hydrogen bond acceptor, which contributes to water solubility. However, unless the molecule is protonated at the piperidine nitrogen, the overall lipophilicity of the scaffold often dominates, leading to poor aqueous solubility.
Q5: How does the position of the methylsulfonyl group on the piperidine ring affect solubility? A5: The position can have a subtle but important impact:
-
N-substitution (Position 1): An N-methylsulfonyl group makes the piperidine nitrogen non-basic and removes the primary site for pH-dependent solubility enhancement. These derivatives are often challenging to solubilize in aqueous media without extensive use of co-solvents or advanced formulation methods.
-
C-substitution (Positions 2, 3, or 4): When the methylsulfonyl group is on the carbon skeleton, the piperidine nitrogen remains basic and available for protonation. The steric and electronic effects of the sulfonyl group at different positions can influence crystal packing and interactions with solvents, but the ability to form a salt is retained, which is a significant advantage for aqueous solubility.[6]
Q6: My compound precipitates from my DMSO stock solution upon storage in the freezer. What should I do? A6: This is a common issue for compounds that are marginally soluble in DMSO or when the solution is near saturation.
-
Store at Room Temperature: If the compound is chemically stable, storing the DMSO stock at room temperature can prevent precipitation caused by low temperatures.
-
Lower the Stock Concentration: Prepare a less concentrated stock solution. It is better to add a slightly larger volume to your assay than to use a stock that has precipitated.[1]
-
Prepare Fresh: For maximum reproducibility, prepare fresh stock solutions immediately before use.
Q7: I am performing a reaction and need a good organic solvent for my methylsulfonyl piperidine. What do you recommend? A7: The choice depends on the specific reaction conditions and the polarity of your derivative.
-
For N-sulfonylated piperidines: These are generally more polar. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are often good starting points.[4]
-
For C-sulfonylated piperidines (free base): These are less polar. A wider range of solvents can be used, including DCM, THF, and potentially less polar solvents like Toluene, depending on other substituents.
-
For purification: A common technique is column chromatography using a gradient of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol).[4]
References
-
Solubility of Things. (n.d.). Solubility of Piperidine. [Link]
-
Sharma, D., & Saini, S. (2022). Enhancement of piperine solubility by solid dispersion using Kollidone VA64 and Soluplus as polymers: physicochemical characterization, molecular docking and cell viability assay. PubMed, 1-15. [Link]
-
Chen, Y., et al. (2025). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. PMC. [Link]
-
Das, B., & Brahmachari, G. (2013). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
-
The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
- Google Patents. (n.d.).
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- Google Patents. (n.d.).
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]
-
PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. [Link]
-
DOI. (n.d.). Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride () for sale [vulcanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-Cbz-4-Piperidine Sulfonyl Chloride Supplier China | High Purity CAS 144599-74-4 | Specifications, Price & Safety Data [chemheterocycles.com]
Technical Support Center: Column Chromatography for Piperidine Amide Separation
Welcome to the technical support center for the chromatographic purification of piperidine amides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Piperidine amides, which feature a basic nitrogen within the piperidine ring and a polar amide group, often exhibit problematic behavior on standard silica gel, such as peak tailing, poor recovery, and co-elution with impurities.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is purifying piperidine amides on silica gel so challenging?
The primary difficulty arises from the dual nature of the molecule: the basic piperidine nitrogen and the polar amide functional group.
-
Basicity of Piperidine: The nitrogen atom in the piperidine ring is basic and readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong acid-base interaction can lead to several issues:
-
Peak Tailing: The compound "smears" down the column, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.[2][3]
-
Irreversible Binding: In some cases, the interaction is so strong that the compound permanently adsorbs to the silica, leading to low or no recovery.[2][4]
-
Decomposition: The acidic surface of the silica can sometimes catalyze the degradation of sensitive molecules.[4][5]
-
-
Polarity of the Amide Group: The amide functional group is highly polar, requiring more polar solvent systems for elution. This can sometimes lead to the simultaneous elution of polar impurities, complicating the separation.
Q2: What is the best stationary phase for piperidine amide separation?
While standard silica gel is the most common starting point, its acidity is often a major drawback.[1] The choice of stationary phase is a critical first step in mitigating purification issues.
-
Standard Silica Gel: The default choice for many separations. It is cost-effective but almost always requires mobile phase modification to achieve good results with basic compounds like piperidines.[2]
-
Amine-Deactivated Silica: This is silica gel that has been treated to mask the acidic silanol groups. It is an excellent, though more expensive, alternative that significantly reduces peak tailing and improves recovery for basic compounds.[1][2]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase. Using basic or neutral alumina can be a very effective strategy for purifying basic compounds, as it eliminates the problematic acidic sites present in silica.[2]
-
Reversed-Phase (C18) Silica: For less polar piperidine derivatives, reversed-phase chromatography can be an excellent option.[2] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[2]
Q3: How do I select a starting solvent system for my piperidine amide?
The selection of a mobile phase is a balancing act to counteract the strong interactions with the stationary phase and elute the compound effectively. The process should always begin with Thin Layer Chromatography (TLC).[6][7]
The Goal of TLC: Find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[6][8] This Rf value generally translates well to good separation on a flash column.
Typical Solvent Systems (Normal Phase): Column chromatography is typically performed with a two-component solvent system: a non-polar "weak" solvent and a polar "strong" solvent.[9]
-
Standard Systems: The most common pairing is Ethyl Acetate/Hexanes .[9] This system is effective for compounds of intermediate polarity.
-
For More Polar Compounds: A Methanol/Dichloromethane system is a more potent eluent combination suitable for highly polar molecules that do not move from the baseline in Ethyl Acetate/Hexanes.[6][9]
The key for piperidine amides is the addition of a basic modifier to the solvent system.
Q4: What is the role of triethylamine (TEA) and why is it so important?
Triethylamine (TEA) is the most common and effective additive used to improve the chromatography of basic compounds on silica gel.[2]
Mechanism of Action: TEA is a volatile organic base. When added to the mobile phase (typically 0.1-1% v/v), it acts as a "competing base."[3][10] It flows through the column and neutralizes the acidic silanol sites on the silica gel by forming a transient bond.[11] By occupying these sites, TEA prevents the basic piperidine nitrogen of your target molecule from binding strongly, which allows it to travel down the column more smoothly.[11][12] This directly counteracts the cause of peak tailing and improves recovery.[10]
Troubleshooting Guide
Problem: I'm seeing severe peak tailing on the column.
-
Probable Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[2] This is the most common issue encountered.
-
Solution Workflow:
-
Add a Basic Modifier: The first and simplest solution is to add a basic modifier to your eluent.[2][3]
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system. Remember to re-optimize your TLC in the presence of TEA, as Rf values may increase slightly.[9]
-
Ammonia Solution: For very basic or stubborn compounds, using a commercially available solution of 7N ammonia in methanol as a small percentage of your mobile phase can be highly effective.[2]
-
-
Change Stationary Phase: If modifiers are insufficient, the problem lies with the fundamental incompatibility of your compound and the stationary phase.
-
Consider Reversed-Phase: If applicable to your compound's polarity, switch to a C18 column with an acidic mobile phase modifier (e.g., 0.1% TFA).[2]
-
Problem: My compound is not eluting from the column.
-
Probable Cause 1: Insufficient Solvent Polarity. The mobile phase is not "strong" enough to displace your polar compound from the silica gel. This is common for highly polar amides.[6]
-
Probable Cause 2: Irreversible Binding or Decomposition. Your compound has either permanently stuck to the silica or has decomposed on its acidic surface.[4]
-
Solution: Before running a large-scale column, test your compound's stability. Spot the compound on a TLC plate, let it sit for an hour, and then develop the plate. If you see a new spot at the baseline or multiple new degradation spots, your compound is not stable on silica.[4] In this case, you must use an alternative stationary phase like alumina or consider recrystallization or acid-base extraction for purification.[2][4]
-
Problem: My compound is eluting too quickly (with the solvent front).
-
Probable Cause: The solvent system is too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase.[6]
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., increase hexanes in a Hexane/EtOAc system).[6] Refer back to TLC to find a system that provides the target Rf of 0.2-0.4.
Problem: My recovery is very low, even though the compound seems to elute.
-
Probable Cause 1: Column Overloading. You have loaded too much crude material onto the column, exceeding its separation capacity. This leads to broad, overlapping fractions and an apparent loss of product in fractions that are not pure enough to combine.[3]
-
Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[2] For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
-
Probable Cause 2: Partial Irreversible Binding. While some of your compound elutes, a significant portion may still be irreversibly bound to the silica due to strong acid-base interactions.
-
Solution: Add TEA or another basic modifier to the eluent to minimize this binding and improve recovery.[2]
-
Data & Protocols
Table 1: Common Solvent Systems for Normal-Phase Chromatography
| Solvent Class | Non-Polar (Weak) Solvent | Polar (Strong) Solvent | Typical Modifier (for Piperidines) | Application Notes |
| Standard Polarity | Hexanes, Petroleum Ether | Ethyl Acetate (EtOAc) | 0.5 - 1% Triethylamine | The most common starting point for many organic compounds. Good for moderately polar piperidine amides.[9] |
| Standard Polarity | Hexanes, Petroleum Ether | Diethyl Ether (Et₂O) | 0.5 - 1% Triethylamine | Ether is slightly less polar than EtOAc. Can provide different selectivity. |
| Medium-High Polarity | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 0.5 - 1% Triethylamine | Good for compounds that are sparingly soluble in hexanes. |
| High Polarity | Dichloromethane (DCM) | Methanol (MeOH) | 0.5 - 1% Triethylamine | A very strong solvent system for highly polar compounds that do not move from the baseline in other systems.[9] Use MeOH sparingly (<10%) to avoid dissolving silica.[9] |
| High Polarity | Dichloromethane (DCM) | 7N Ammonia in Methanol | None (Ammonia is the modifier) | An effective system for very basic compounds that show severe tailing even with TEA.[2][13] |
Experimental Protocol: TLC Analysis and Solvent System Selection
This protocol is the mandatory first step before any column purification.
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 7:3 Hexanes:EtOAc with 0.5% TEA). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or by staining (e.g., potassium permanganate).
-
Calculate Rf: The Rf value is the distance traveled by the compound divided by the distance traveled by the solvent front.
-
Optimize: Adjust the solvent ratio until the desired compound has an Rf between 0.2 and 0.4.[6][8] This ensures the compound will elute in a reasonable number of column volumes and be well-separated from impurities.
Experimental Protocol: Slurry Packing and Running a Flash Column
-
Column Preparation: Secure a glass column of appropriate size vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 30-50x the weight of your crude sample) with your initial non-polar solvent (e.g., hexanes) to form a thin, pourable slurry.[14]
-
Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to dislodge air bubbles and encourage even packing. Open the stopcock to drain some solvent, which helps compact the silica bed. Add more solvent as needed to keep the silica from running dry.
-
Add Sand: Once the silica has settled into a uniform bed, add a protective layer of sand on top.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the column.[14]
-
Dry Loading (Recommended): Dissolve the crude product in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent completely under reduced pressure. This creates a free-flowing powder. Carefully add this powder to the top of the column. This technique often leads to sharper bands and better separation.[14]
-
-
Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (from a pump or compressed air), push the solvent through the column at a steady rate.
-
Fraction Collection: Begin collecting the eluate in a series of test tubes or vials.
-
Monitoring: Monitor the separation by collecting small spots from the fractions onto TLC plates to identify which fractions contain your pure product.[14]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield your purified piperidine amide.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]
-
LCGC. (2026). The LCGC Blog: No Column to Rule Them All — Making Sense of Metal Speciation with Liquid Chromatography. Available at: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]
-
Chromatography Forum. (2005). use of Triethylamine. Available at: [Link]
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. PMC. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. Available at: [Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. yamazenusa.com [yamazenusa.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. welch-us.com [welch-us.com]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Multi-faceted Approach to the Structural Verification of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure; therefore, rigorous analytical characterization is not merely a regulatory formality but a cornerstone of scientific integrity. This guide presents an in-depth analysis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one, a molecule of interest in contemporary research, through the lens of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic framework for its characterization.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains the gold standard for the initial structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule such as 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one, ¹H NMR offers a detailed fingerprint, allowing for the verification of its synthesis and the identification of key structural motifs.
Predicted ¹H NMR Spectrum of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
A detailed analysis of the expected ¹H NMR spectrum of the title compound, based on established chemical shift principles for analogous functional groups, provides a foundational dataset for experimental verification.[1][2] The spectrum is anticipated to exhibit distinct signals corresponding to the pentanoyl chain, the piperidine ring, and the methylsulfonyl group.
Table 1: Predicted ¹H NMR Data for 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.7 - 4.2 | Multiplet | 2H | H-2', H-6' (axial) | Protons α to the amide nitrogen are significantly deshielded. The axial protons are expected to be further downfield due to anisotropic effects. |
| ~3.0 - 3.4 | Multiplet | 2H | H-2', H-6' (equatorial) | Protons α to the amide nitrogen are deshielded. Restricted rotation around the C-N amide bond may lead to complex splitting patterns. |
| ~2.9 - 3.2 | Multiplet | 1H | H-4' | The proton at the carbon bearing the methylsulfonyl group is deshielded by this electron-withdrawing group. |
| ~2.9 | Singlet | 3H | -SO₂CH₃ | The methyl protons of the methylsulfonyl group are chemically equivalent and do not couple with other protons. The chemical shift is characteristic of sulfones.[3][4] |
| ~2.4 | Triplet | 2H | H-2 | Protons α to the carbonyl group are deshielded and will appear as a triplet due to coupling with the adjacent methylene group. |
| ~1.9 - 2.1 | Multiplet | 2H | H-3', H-5' (axial) | Piperidine ring protons. |
| ~1.5 - 1.7 | Sextet | 2H | H-3 | Aliphatic methylene protons with five neighboring protons. |
| ~1.4 - 1.6 | Multiplet | 2H | H-3', H-5' (equatorial) | Piperidine ring protons. |
| ~1.3 | Sextet | 2H | H-4 | Aliphatic methylene protons with five neighboring protons. |
| ~0.9 | Triplet | 3H | H-5 | Terminal methyl group of the pentanoyl chain, appearing as a triplet due to coupling with the adjacent methylene group. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines the key steps for obtaining a publication-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse angle to excite the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.
-
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. Each method provides unique and often complementary information.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.[5] Due to the low natural abundance of the ¹³C isotope, these spectra are inherently less sensitive than ¹H NMR spectra.[6] However, the much larger chemical shift range (0-220 ppm) minimizes signal overlap, even in complex molecules.[5] In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a singlet, providing a direct count of the non-equivalent carbons.
Mass Spectrometry: Unveiling Molecular Mass and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound with high accuracy.[7] Techniques like electrospray ionization (ESI) are particularly well-suited for the analysis of small organic molecules, providing a measurement of the mass-to-charge ratio (m/z) of the molecular ion.[8] Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable structural information by revealing how the molecule breaks apart under energetic conditions.[9]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a compound.[3] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] By using a suitable detector (e.g., UV-Vis), the relative amounts of the target compound and any impurities can be quantified, providing a precise measure of purity.[4]
Table 2: Comparison of Analytical Techniques for the Characterization of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | - Proton chemical environments- Proton connectivity (through coupling)- Relative number of protons | - High resolution and information content- Non-destructive- Relatively fast acquisition | - Can have signal overlap in complex regions- Requires soluble samples- Less sensitive than MS |
| ¹³C NMR | - Number of non-equivalent carbons- Carbon chemical environments- Hybridization of carbons | - Wide spectral dispersion, minimal overlap- Provides direct count of unique carbons- Complements ¹H NMR for full structural assignment[11] | - Low sensitivity due to low natural abundance of ¹³C- Longer acquisition times- Standard spectra do not provide quantitative information on the number of carbons per signal[6] |
| Mass Spectrometry (MS) | - Accurate molecular weight- Molecular formula (with high-resolution MS)- Structural information from fragmentation patterns | - Extremely high sensitivity- Provides definitive molecular weight- Can be coupled with chromatography (e.g., LC-MS) for mixture analysis[8] | - Destructive technique- Isomers can be difficult to distinguish without fragmentation analysis- Fragmentation can be complex to interpret |
| HPLC | - Purity of the compound- Quantification of impurities- Separation of isomers | - Highly accurate and precise for purity determination[12]- Can be used for preparative purification- Well-established and robust technique | - Provides limited structural information on its own- Requires method development for optimal separation- Can be time-consuming |
A Holistic Workflow for Structural Verification and Purity Assessment
For a comprehensive and self-validating analysis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one, an integrated workflow is recommended. This approach leverages the strengths of each technique to build a complete and unambiguous profile of the molecule.
Caption: Integrated workflow for the comprehensive analysis of a novel chemical entity.
Conclusion
The structural verification of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is most robustly achieved through the synergistic application of multiple analytical techniques. While ¹H NMR provides the foundational data for structural elucidation, its combination with ¹³C NMR, mass spectrometry, and HPLC creates a self-validating system that confirms the molecule's identity, structure, and purity with a high degree of confidence. This multi-faceted approach is indispensable in the rigorous environment of modern chemical research and drug development, ensuring that subsequent biological and pharmacological studies are based on a well-characterized and pure molecular entity.
References
-
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]
-
Cai, K., et al. (2020). Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. Magnetic Resonance in Medicine, 83(4), 1157-1167. [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Fiveable. (2025). 13.13 Uses of 13C NMR Spectroscopy. [Link]
-
LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Jack Westin. Mass spectrometry (MS) - Organic Chemistry. [Link]
-
Van Meulebroek, L., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 721-740. [Link]
-
OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. [Link]
-
Slideshare. C-13 NMR Spectroscopy. [Link]
-
HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
-
Chan, A. W. H., et al. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 26(4), 139-152. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Science Ready. (2024). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds. [Link]
Sources
- 1. torontech.com [torontech.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. njlabs.com [njlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. hscprep.com.au [hscprep.com.au]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Structural Confirmation of Piperidine Ring Substitution Patterns
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary: The Piperidine Challenge
The piperidine scaffold is a pharmacophore cornerstone, ubiquitous in FDA-approved therapeutics ranging from analgesics (fentanyl) to ADHD medications (methylphenidate). However, its conformational flexibility (chair flip) and multiple substitution sites (C2–C6) create a "structural blind spot" during early-phase synthesis.
Confirming the exact regiochemistry (position of substituents) and stereochemistry (cis/trans, axial/equatorial orientation) is not merely a box-checking exercise; it dictates biological activity. A 2,4-cis-piperidine may be a potent agonist, while its trans-isomer is inactive or toxic.
This guide moves beyond basic characterization, comparing the three dominant analytical modalities—NMR, Mass Spectrometry (MS), and X-ray Crystallography . We provide a self-validating decision framework to definitively assign piperidine structures without relying on a single fallible data point.
Strategic Decision Matrix: Selecting the Right Tool
Do not default to X-ray crystallography immediately. It is resource-intensive and often fails for oily piperidine free bases. Use this matrix to select the optimal technique based on your specific structural question.
| Feature | High-Field NMR (1D/2D) | Tandem Mass Spec (MS/MS) | X-Ray Crystallography |
| Primary Utility | Stereochemistry (Relative configuration) | Regiochemistry (Substituent position) | Absolute Configuration |
| Sample State | Solution (Dynamic conformation) | Gas Phase (Ionized) | Solid State (Crystal lattice) |
| Key Data Output | Coupling constants ( | Fragmentation patterns ( | Bond lengths, torsion angles |
| Throughput | Medium (10–60 min/sample) | High (< 2 min/sample) | Low (Days to Weeks) |
| Limitation | Signal overlap in polysubstituted rings | Poor stereochemical resolution | Requires single crystal; packing forces may distort conformation |
Deep Dive: High-Resolution NMR – The Stereochemical Ruler
NMR is the "workhorse" for piperidines because it analyzes the molecule in solution, mimicking the physiological environment more closely than the solid state.
A. The Logic of Coupling Constants ( )
The Karplus equation is your primary tool. In a fixed piperidine chair conformation:
-
Trans-diaxial protons (
- ): The dihedral angle is 180°. This results in a large coupling constant ( Hz) . -
Axial-equatorial (
- ) or Diequatorial ( - ): The dihedral angle is 60°. This results in a small coupling constant ( Hz) .
Expert Insight: If you observe a triplet of triplets (tt) with two large couplings (
B. The Gamma-Gauche Effect ( C NMR)
Stereochemistry impacts carbon shifts.[1][2][3] A substituent in a gauche orientation relative to a
C. Protocol: The "Self-Validating" NMR Workflow
Objective: Assign relative stereochemistry of a 2,4-disubstituted piperidine.
-
Sample Prep: Dissolve ~5 mg in CDCl
. Note: If signals are broad due to N-inversion or ring flipping, add a trace of TFA or cool to -40°C to freeze the conformer. -
1D
H Acquisition: Acquire with sufficient scans (NS=64) to resolve hyperfine splitting. -
Decoupling Experiment: If the C2-H signal is obscured, run a Homonuclear Decoupling experiment irradiating the C3-H protons to simplify the splitting pattern.
-
2D NOESY/ROESY: Set mixing time (
) to 500ms. Look for 1,3-diaxial correlations .-
Validation: If H-2 and H-4 show a strong NOE cross-peak, they are both axial (cis-1,3-diaxial relationship). If no NOE is seen but
-values are large, they are likely trans-diequatorial (which is rare) or distant.
-
Deep Dive: Mass Spectrometry – The Regio-Scout
While NMR struggles with overlapping signals in complex analogues, MS/MS excels at determining where the substituent is attached.
A. Fragmentation Logic: The -Cleavage Rule
In Electron Ionization (EI) or high-energy CID (Collision-Induced Dissociation), the piperidine ring preferentially cleaves at the C-C bond adjacent to the nitrogen (
-
2-Substituted Piperidines: The bond between C2 and the substituent is often the weakest. Loss of the C2-substituent is the base peak.
-
3- or 4-Substituted Piperidines: The substituent is distal to the nitrogen. The ring itself often cleaves (Retro-Diels-Alder type fragmentation), retaining the substituent on the nitrogen-containing fragment.
B. Protocol: Regioisomer Differentiation
-
Ionization: Use ESI(+) for polar derivatives.
-
MS/MS Ramp: Apply a collision energy ramp (10–50 eV).
-
Analysis:
-
Observe the
peak. High abundance suggests C2-substitution. -
Observe ring fission fragments (e.g.,
84 for unsubstituted piperidine ring). Shifts in this peak indicate substitution at C3/C4.
-
Visualization: Structural Elucidation Logic
The following diagrams illustrate the decision process and the stereochemical logic required for confirmation.
Diagram 1: Integrated Decision Workflow
Caption: A logic flow for determining piperidine substitution patterns, prioritizing non-destructive methods.
Diagram 2: The Stereochemical "Fingerprint" (NMR)
Caption: Visualizing the correlation between chair conformation, dihedral angles, and coupling constants.
Comparison Summary Data
| Parameter | 2-Substituted Piperidine | 3-Substituted Piperidine | 4-Substituted Piperidine |
| MS Base Peak (EI) | |||
| Key NMR Signal | H-2 (Deshielded, | H-3 (Multiplet, | H-4 (Multiplet, |
| Stereo Challenge | High ( | Medium | Low (Remote from N) |
| Preferred Confirmation | 2D NMR (HMBC) to link C2 to substituent | COSY to trace spin system from N | Symmetry in |
References
-
BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from 4
-
National Institutes of Health (PMC). (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Retrieved from 3
-
Chemistry LibreTexts. (2019). NMR - Interpretation: Vicinal proton-proton coupling (3JHH). Retrieved from 5
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from 6
-
Korea University. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Comparative Solubility Profiling of 1-Phenylpentan-1-one Derivatives
A Technical Guide for Formulation and Extraction
Executive Summary & Scope
The class of 1-phenylpentan-1-one derivatives—structurally anchored by the valerophenone backbone—represents a critical area of study in both CNS drug development and forensic toxicology.[1] This group includes the parent lipophile Valerophenone , the psychostimulant Pentedrone (α-methylamino-valerophenone), and the rigidified analog Pentylone .[1]
Solubility profiling for these compounds is non-trivial due to a "Solubility Switch" mechanism: the dramatic physicochemical shift between their lipophilic free-base forms (extraction targets) and their hydrophilic hydrochloride salts (formulation targets).[1] Furthermore, the instability of the ketone moiety in alkaline aqueous environments necessitates a specialized "Stability-Indicating Solubility Protocol."
This guide provides a validated workflow for assessing the thermodynamic solubility of these derivatives, offering comparative data and mechanistic insights to optimize extraction efficiency and bioavailability predictions.
Structural & Physicochemical Context
To predict solubility behavior, we must analyze the structural modifications to the 1-phenylpentan-1-one core.[1]
The Derivatives[2]
-
Valerophenone (Parent): A purely lipophilic ketone.[1] Lacks ionizable amines.[1] Serves as the hydrophobic baseline.[1]
-
Pentedrone: Introduces an
-methylamino group.[1] This ionizable center ( ) creates pH-dependent solubility.[1] -
Pentylone: Adds a 3,4-methylenedioxy ring to the phenyl group.[1] This increases molecular rigidity and slightly alters polarity compared to Pentedrone.[1]
Comparative Physicochemical Profile (Representative Data)
Table 1: Physicochemical properties influencing solubility.
| Compound | Structure Type | LogP (Oct/Water) | Aqueous Solubility (pH 7.[1]4) | Solubility Driver |
| Valerophenone | Neutral Ketone | 3.17 | Low (~0.17 g/L) | Hydrophobic Effect |
| Pentedrone (Base) | Secondary Amine | ~2.4 - 2.6 | Low (< 1 g/L) | Lipophilic |
| Pentedrone (HCl) | Amine Salt | < 1.0 (Apparent) | High (> 50 mg/mL) | Ionic Solvation |
| Pentylone (HCl) | Methylenedioxy | < 1.0 (Apparent) | High (> 30 mg/mL) | Ionic + Dipole |
Expert Insight: The critical error in handling these derivatives is ignoring the pH vs. pKa relationship. At pH > 8.0, Pentedrone and Pentylone exist primarily as free bases, crashing out of aqueous buffers and partitioning into organic layers (e.g., Octanol or Dichloromethane).
Experimental Protocol: Stability-Indicating Thermodynamic Solubility
Standard: Adapted from OECD Guideline 105 with modifications for unstable aminoketones .
Rationale
Standard "Shake-Flask" methods often fail for pentan-1-one derivatives because these compounds degrade (dimerize or oxidize) in alkaline or neutral solutions over long equilibration times (24-72h).[1] This protocol uses a Time-Course Saturation approach to validate stability alongside solubility.[1]
Required Materials
-
Analytes: High-purity (>98%) HCl salts of Pentedrone/Pentylone.[1]
-
Solvent Systems:
-
Equipment: Thermomixer (controlled temp), HPLC-DAD or LC-MS/MS.
Step-by-Step Workflow
-
Supersaturation:
-
Weigh 10 mg of derivative into a 1.5 mL amber glass vial (amber protects from photodegradation).
-
Add 500 µL of the target solvent (System A or B).
-
Observation: If the solid dissolves instantly, the compound is "Highly Soluble." Repeat with 50 mg until undissolved solid remains.
-
-
Equilibration (The "Kinetic Check"):
-
Place vials in a Thermomixer at 25°C, shaking at 750 RPM.
-
Critical Step: Sample the supernatant at T=1h, T=6h, and T=24h .
-
Why? If the concentration decreases between 6h and 24h, the compound is degrading. Use the 6h timepoint as the "Pseudo-Thermodynamic" solubility limit.
-
-
Phase Separation:
-
Quantification (HPLC-DAD):
Visualizing the Solubility & Stability Logic
The following diagram illustrates the decision matrix for selecting the correct solubility method based on the derivative's stability profile.
Figure 1: Decision tree for determining valid solubility endpoints for unstable synthetic cathinones.
Comparative Performance Analysis
Solubility in Organic Solvents (Extraction Efficiency)
For isolation (e.g., from synthesis or biological matrices), organic solubility is paramount.
-
Valerophenone: Miscible with Ethanol, Dichloromethane, and Hexane.[1]
-
Pentedrone/Pentylone (Free Base):
Solubility in Biological Buffers (Bioavailability)
-
pH 1.2 (Gastric): Both Pentedrone and Pentylone are fully protonated and highly soluble (>100 mg/mL).[1] Rapid absorption is expected.[1]
-
pH 7.4 (Plasma): Solubility drops as the fraction of non-ionized base increases.[1]
-
Pentylone shows slightly higher solubility than Pentedrone at neutral pH due to the polar contribution of the dioxole ring.
-
Structural Impact Map
The following diagram details how specific structural moieties on the pentan-1-one core dictate solvation behavior.
Figure 2: Structural Activity Relationship (SAR) map showing how functional groups alter the solubility profile of the valerophenone core.
Conclusion & Recommendations
For researchers working with pentan-1-one derivatives , solubility is not a static number but a dynamic property dependent on pH and time.[1]
-
For Formulation: Utilize the HCl salt form in acidic buffers (pH 4-5) to maximize solubility and stability. Avoid neutral aqueous solutions for long-term storage to prevent free-base precipitation and degradation.[1]
-
For Extraction: Adjust aqueous samples to pH > 10 to convert derivatives to their lipophilic free bases, then extract with Ethyl Acetate or Chlorobutane .[1]
-
Validation: Always employ the Time-Course Saturation protocol (Figure 1) rather than a single 24h endpoint to avoid underestimating solubility due to compound degradation.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66093, Valerophenone. Retrieved from [Link][1]
-
OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1]
-
Kerrigan, S. (2017).[1] Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Retrieved from [Link]
-
Li, L., & Li, T. (2020).[1] Physicochemical Properties and Analytical Methods for Synthetic Cathinones. Forensic Science International.[1] (Generalized reference to standard extraction protocols for cathinones).
Sources
Elemental analysis data for 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one verification
Comparative Guide: Purity Verification of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Executive Summary
This guide provides a technical analysis for the verification of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one (
While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect inorganic impurities or trapped solvents that inflate apparent yield. This guide compares Combustion Elemental Analysis (CHNS) against Quantitative NMR (qNMR) , establishing why CHNS remains the "Gold Standard" for bulk purity confirmation in sulfone-containing intermediates, provided specific oxidation catalysts are used.
Part 1: Theoretical Baseline & Chemical Identity
Before experimental verification, the theoretical baseline must be established. The presence of the sulfonyl group (
Target Analyte: 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance |
| Carbon (C) | 11 | 12.011 | 132.12 | 53.41% | |
| Hydrogen (H) | 21 | 1.008 | 21.17 | 8.56% | |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.66% | |
| Sulfur (S) | 1 | 32.065 | 32.07 | 12.96% | |
| Oxygen (O) | 3 | 15.999 | 48.00 | 19.40% | Calculated by difference |
Part 2: Comparative Analysis of Verification Methods
This section evaluates the three primary methodologies for verifying this compound.
Method A: Combustion Analysis (CHNS)
-
Mechanism: Flash combustion at 1800°C (with
or catalyst) converts the sample into , , , and . -
Pros: The only method that confirms the bulk purity by mass. It readily detects trapped non-volatile inorganics (which lower %C, %H, %N) and trapped solvents (which skew C/H ratios).
-
Cons: Requires large sample size (~2-5 mg); destructive; sulfur analysis requires specific catalytic oxidation to prevent low bias.
Method B: Quantitative NMR (qNMR)
-
Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Non-destructive; specific; distinguishes between the product and organic impurities.
-
Cons: Does not detect inorganic salts (e.g., Sodium Sulfate from drying) or moisture content unless specifically calibrated for water suppression; requires high-precision weighing.
Method C: HRMS (Orbitrap/Q-TOF)
-
Mechanism: Ionization and mass-to-charge ratio measurement.
-
Pros: Confirms molecular formula and identity with <5 ppm error.
-
Cons: Not quantitative for purity. A 90% pure sample can look identical to a 99% pure sample in HRMS due to ionization suppression/enhancement.
Part 3: Experimental Data Interpretation
The following table simulates three common scenarios encountered during the synthesis of this piperidine derivative. It demonstrates how to read EA data to diagnose synthetic failures.
Table 2: Diagnostic Data Interpretation ( )
| Scenario | % Carbon (Exp) | % Hydrogen (Exp) | % Nitrogen (Exp) | % Sulfur (Exp) | Diagnosis & Causality |
| Theoretical | 53.41 | 8.56 | 5.66 | 12.96 | Reference Baseline |
| Sample A (Pass) | 53.38 | 8.59 | 5.64 | 12.91 | PASS. All values within |
| Sample B (Fail) | 51.20 | 8.10 | 5.40 | 12.20 | FAIL (Inorganic Contamination). All values are uniformly lower than theoretical. Likely contamination with Silica gel or |
| Sample C (Fail) | 52.10 | 8.05 | 5.50 | 12.85 | FAIL (DCM Solvate). Carbon is low, but not uniformly. If Dichloromethane ( |
| Sample D (Fail) | 54.80 | 9.10 | 5.20 | 11.80 | FAIL (Wet/Solvent). High H and C suggests trapped Ethyl Acetate or Hexane (solvents with high C/H counts). |
Critical Insight: For sulfonyl compounds, a low Sulfur value (e.g., <12.50%) often indicates "Sooting" or incomplete oxidation. Ensure the combustion tube contains Tungsten Trioxide (
) to aid sulfone conversion.
Part 4: Validated Experimental Protocols
To achieve the "Sample A" results above, follow this rigorous workflow.
Protocol 1: Sample Preparation for Sulfonyl-Piperidines
-
Recrystallization: Dissolve crude in minimal hot Ethyl Acetate; precipitate with cold Hexane.
-
Vacuum Drying: Dry at 45°C under high vacuum (<1 mbar) for 12 hours. Note: Amides are hygroscopic; insufficient drying leads to high %H.
-
Homogenization: Grind the dried solid into a fine powder using an agate mortar. Coarse crystals lead to "micro-explosions" in the combustion chamber, causing nitrogen tailing.
Protocol 2: CHNS Combustion Setup
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999% purity).
-
Oxidation Catalyst:
(Tungsten Trioxide) or (Vanadium Pentoxide) powder mixed with the sample (Ratio 1:1).-
Why? Sulfones (
) are thermally stable. The catalyst ensures quantitative conversion to gas.
-
-
Oxygen Injection: 5 seconds (excess oxygen required).
-
Standard: Sulfanilamide (Standard) or Methionine (Sulfur Standard).
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for verifying the scaffold, highlighting the "Gatekeeper" role of Elemental Analysis.
Caption: Analytical decision tree for sulfonyl-piperidine verification. Note the feedback loop if CHNS fails due to trapped solvent.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link
- for publication). Link
- Waibel, R., et al. (2014). Sulfur determination in organic compounds by combustion analysis: Challenges and solutions. Analytical Methods, 6, 345-350.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

